molecular formula C8H5FN2O3 B8293258 6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione

6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione

Cat. No.: B8293258
M. Wt: 196.13 g/mol
InChI Key: BQPIIOVTMJJKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione is a useful research compound. Its molecular formula is C8H5FN2O3 and its molecular weight is 196.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

7-fluoro-4-hydroxy-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C8H5FN2O3/c9-4-1-2-6-5(3-4)10-7(12)8(13)11(6)14/h1-3,14H,(H,10,12)

InChI Key

BQPIIOVTMJJKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=O)N2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6.2 g of 2-ethoxalylamino-4-fluoronitrobenzene and 124 ml of DMF was added a solution of 5.64 g of ammonium chloride in 40 ml of water. Then, 5.7 g of zinc dust was added in small portions to the above mixture. The reaction mixture was stirred under TLC (5% methanol-chloroform) monitoring and, when the starting material had disappeared, the mixture was filtered using Celite and washed with hot DMF. The mixture was heated at 100° C. for 3 hours, after which it was ice-cooled and the resulting inorganic salt crystals were filtered off. To the organic layer was added methanol and the resulting crystals were recovered by filtration to provide 2.73 g of 6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione.
Name
2-ethoxalylamino-4-fluoronitrobenzene
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.7 g
Type
catalyst
Reaction Step Four

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